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Compound of Interest

Compound Name:
7-(Trifluoromethyl)quinolin-2-

amine

Cat. No.: B1355436 Get Quote

Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of

numerous therapeutic agents with a wide spectrum of biological activities, including

antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The introduction of

a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance

a molecule's metabolic stability, membrane permeability, and binding affinity by altering its

electronic properties.[3] In the context of the quinoline ring, the strongly electron-withdrawing

nature of the -CF3 group can create unique intramolecular charge-transfer (ICT)

characteristics, making these compounds valuable as potential fluorescent probes.[3]

7-(Trifluoromethyl)quinolin-2-amine combines these key features: a privileged heterocyclic

core, a bio-potentiating trifluoromethyl substituent, and a versatile primary amine handle for

further chemical elaboration. This makes it a valuable intermediate for the synthesis of novel

compounds in drug development and chemical biology.

Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The key properties of 7-
(Trifluoromethyl)quinolin-2-amine are summarized below.

Core Properties
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Property Value Source(s)

CAS Number 113508-12-6 [4]

Molecular Formula C₁₀H₇F₃N₂ [4]

Molecular Weight 212.17 g/mol [4]

Melting Point 174-177 °C [4]

Boiling Point 306.6 ± 37.0 °C (Predicted) [4]

Density 1.390 ± 0.06 g/cm³ (Predicted) [4]

Appearance
Pale cream to cream crystals

or powder
[5]

Spectroscopic Characterization Workflow
While specific spectra for this exact compound are proprietary to manufacturers, the following

details a standard, self-validating protocol for its characterization, based on methods used for

analogous quinoline derivatives.[6]
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Sample Preparation

Spectroscopic Analysis

Data Validation

Dissolve sample (10-20 mg)
in deuterated solvent

(e.g., DMSO-d₆ or CDCl₃)

¹H & ¹³C NMR
(e.g., Bruker 400 MHz)

Reference: TMS

Mass Spectrometry
(LC-MS or GC-MS)
Confirm m/z 212.17

FT-IR Spectroscopy
(KBr pellet method)

Range: 4000-400 cm⁻¹

Confirm structural integrity:
- Correct proton integrations & shifts

- Expected carbon signals
- N-H & C-F stretching bands in IR

- Correct molecular ion peak

Click to download full resolution via product page

Caption: Standard workflow for spectroscopic validation.

Expected Spectroscopic Signatures:

¹H NMR: Aromatic protons on the quinoline core would appear in the downfield region

(approx. 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with

its chemical shift dependent on solvent and concentration.

¹³C NMR: Signals corresponding to the 10 carbon atoms, including the characteristic quartet

for the -CF₃ carbon due to C-F coupling.
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FT-IR: Characteristic stretching vibrations for N-H bonds of the primary amine (approx. 3300-

3500 cm⁻¹), C=N and C=C bonds of the aromatic system (approx. 1500-1650 cm⁻¹), and

strong C-F bonds (approx. 1100-1300 cm⁻¹).[6]

Mass Spectrometry: A molecular ion peak [M]+ at m/z ≈ 212.06, confirming the molecular

weight.

Synthesis and Reactivity
Proposed Synthetic Route: Regioselective Combes
Quinoline Synthesis
A highly efficient and regioselective method for synthesizing substituted 7-aminoquinolines

involves the catalyst-free condensation of m-phenylenediamines with trifluoromethyl-containing

1,3-dicarbonyl compounds.[3] The strong electron-withdrawing effect of the trifluoromethyl

group dictates the regioselectivity of the cyclization, avoiding the need for harsh acid catalysts.

The proposed synthesis for 7-(Trifluoromethyl)quinolin-2-amine would adapt this logic, likely

starting from 3-(Trifluoromethyl)aniline and a suitable β-keto nitrile or a related synthon that can

provide the 2-amino functionality. A plausible pathway is the reaction of 3-

(Trifluoromethyl)aniline with an enamine or enol ether derived from malononitrile under thermal

or acid-catalyzed conditions.
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Starting Materials

Reaction & Workup

3-(Trifluoromethyl)aniline

Step 1: Condensation
Formation of intermediate

β-Keto Nitrile Derivative
(e.g., Ethoxymethylenemalononitrile)

Step 2: Thermal Cyclization
High-boiling solvent
(e.g., Dowtherm A)

Step 3: Workup & Purification
- Cool & precipitate

- Filter
- Recrystallize/Chromatography

Final Product:
7-(Trifluoromethyl)quinolin-2-amine

Click to download full resolution via product page

Caption: Plausible synthetic workflow for the target compound.
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Chemical Reactivity and Role as a Building Block
The 2-amino group is a versatile functional handle for derivatization. As a primary aromatic

amine, it can undergo a wide range of classical organic reactions, making it an excellent

starting point for library synthesis.

Key Potential Reactions:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl halides to form

diarylamines.

Diazotization: Conversion to a diazonium salt, which can be subsequently displaced by

various nucleophiles (Sandmeyer reaction).

Pictet-Spengler Reaction: Condensation with aldehydes or ketones to form fused

heterocyclic systems.

Applications in Drug Discovery and Research
While specific biological data for 7-(Trifluoromethyl)quinolin-2-amine is not widely published,

its structural motifs are present in compounds with significant, well-documented

pharmacological activities. This provides a strong rationale for its use in discovery programs.

Anticancer Potential
The quinoline scaffold is a known "privileged structure" in oncology.[7] Research into the

closely related isomer, 2-(trifluoromethyl)quinolin-4-amine, has yielded derivatives with potent

antitumor activity.[7]

Mechanism of Action Insight: One study found that derivatives of 2-(trifluoromethyl)quinolin-

4-amine act as microtubule-targeted agents. They inhibit tubulin polymerization, arrest

cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, functioning similarly

to colchicine.[7]
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Rationale for Use: Given these findings, 7-(Trifluoromethyl)quinolin-2-amine serves as a

critical building block for synthesizing positional isomers and novel derivatives to explore this

anticancer mechanism further. The different substitution pattern could alter target affinity,

selectivity, and pharmacokinetic properties.

Antimalarial and Antimicrobial Research
Quinoline is the foundational structure for classic antimalarial drugs like chloroquine and

mefloquine.[1][8] Furthermore, fluorinated quinolines have been investigated as potent

antimycobacterial agents.

Relevant Research: A study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline

derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis

strain H37Rv.[9] The most potent compound in that series exhibited a Minimum Inhibitory

Concentration (MIC) of 3.13 µg/mL, comparable to first-line tuberculosis drugs.[9]

Rationale for Use: This highlights the potential of the trifluoromethyl-aminoquinoline scaffold

in combating infectious diseases. 7-(Trifluoromethyl)quinolin-2-amine provides a platform

to generate new chemical entities for screening against drug-resistant bacterial and parasitic

strains.

Safety, Handling, and Storage
Proper handling is essential when working with this compound.

Hazard Identification
Acute Toxicity: Harmful if swallowed (Oral, Category 4).[9]

Skin Irritation: Causes skin irritation (Category 2).[9]

Eye Irritation: Causes serious eye irritation (Category 2A).[9]

Respiratory Irritation: May cause respiratory tract irritation.[9]

Recommended Handling Protocol
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab coat.

Safe Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes,

and clothing. Wash hands thoroughly after handling.

Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Recommended storage temperature is between 2-8°C.[10]

Keep in a dark place to prevent degradation from light.[10]

Conclusion
7-(Trifluoromethyl)quinolin-2-amine (CAS 113508-12-6) is more than a simple chemical

intermediate; it is a strategically designed building block that leverages the proven biological

relevance of the quinoline scaffold with the advantageous physicochemical properties imparted

by trifluoromethylation. Its established synthesis logic and versatile reactivity make it an

invaluable tool for medicinal chemists aiming to develop next-generation therapeutics,

particularly in the fields of oncology and infectious diseases. The insights from related isomers

strongly suggest that derivatives of this compound represent a promising avenue for future

drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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